N'-[(E)-biphenyl-4-ylmethylidene]-4-chloro-1,3-dimethyl-1H-pyrazole-5-carbohydrazide
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Overview
Description
N’-([1,1’-biphenyl]-4-ylmethylene)-4-chloro-1,3-dimethyl-1H-pyrazole-5-carbohydrazide is a complex organic compound characterized by its unique structure, which includes a biphenyl group, a pyrazole ring, and a carbohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-([1,1’-biphenyl]-4-ylmethylene)-4-chloro-1,3-dimethyl-1H-pyrazole-5-carbohydrazide typically involves multiple steps, starting with the preparation of the biphenyl and pyrazole intermediates. The reaction conditions often include the use of solvents such as methanol or petroleum ether and catalysts like Lewis acids. For example, a common synthetic route may involve the condensation of 1,1’-biphenyl-4-carbaldehyde with 4-chloro-1,3-dimethyl-1H-pyrazole-5-carbohydrazide under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic methodologies that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to optimize the reaction conditions and minimize the production time .
Chemical Reactions Analysis
Types of Reactions
N’-([1,1’-biphenyl]-4-ylmethylene)-4-chloro-1,3-dimethyl-1H-pyrazole-5-carbohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, often involving halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
N’-([1,1’-biphenyl]-4-ylmethylene)-4-chloro-1,3-dimethyl-1H-pyrazole-5-carbohydrazide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory disorders.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N’-([1,1’-biphenyl]-4-ylmethylene)-4-chloro-1,3-dimethyl-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
Similar Compounds
4-chloro-1,3-dimethyl-1H-pyrazole: A pyrazole derivative with similar structural features, used in various chemical reactions.
Carbohydrazide: A compound with a hydrazide functional group, used in the synthesis of hydrazones and other derivatives.
Uniqueness
N’-([1,1’-biphenyl]-4-ylmethylene)-4-chloro-1,3-dimethyl-1H-pyrazole-5-carbohydrazide is unique due to its combination of structural features, which confer specific chemical and biological properties. Its biphenyl group provides stability and rigidity, while the pyrazole ring and carbohydrazide moiety offer reactive sites for various chemical transformations .
Properties
Molecular Formula |
C19H17ClN4O |
---|---|
Molecular Weight |
352.8g/mol |
IUPAC Name |
4-chloro-2,5-dimethyl-N-[(E)-(4-phenylphenyl)methylideneamino]pyrazole-3-carboxamide |
InChI |
InChI=1S/C19H17ClN4O/c1-13-17(20)18(24(2)23-13)19(25)22-21-12-14-8-10-16(11-9-14)15-6-4-3-5-7-15/h3-12H,1-2H3,(H,22,25)/b21-12+ |
InChI Key |
FUMILQHFHGYMFE-CIAFOILYSA-N |
SMILES |
CC1=NN(C(=C1Cl)C(=O)NN=CC2=CC=C(C=C2)C3=CC=CC=C3)C |
Isomeric SMILES |
CC1=NN(C(=C1Cl)C(=O)N/N=C/C2=CC=C(C=C2)C3=CC=CC=C3)C |
Canonical SMILES |
CC1=NN(C(=C1Cl)C(=O)NN=CC2=CC=C(C=C2)C3=CC=CC=C3)C |
Origin of Product |
United States |
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